molecular formula C9H9FO2 B13512319 2-Fluoro-2-phenylpropanoic acid

2-Fluoro-2-phenylpropanoic acid

Cat. No.: B13512319
M. Wt: 168.16 g/mol
InChI Key: UQZSHNJGBJJFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-phenylpropanoic acid is a fluorinated analog of phenylalanine, an essential amino acid This compound is characterized by the presence of a fluorine atom attached to the alpha carbon of the phenylpropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification. This method employs pivalic anhydride as a coupling agent, bis(α-naphthyl)methanol as an achiral alcohol, and (+)-benzotetramisole as a chiral acyl-transfer catalyst . This process results in the separation of racemic 2-aryl-2-fluoropropanoic acids into optically active carboxylic acids and corresponding esters with high enantiomeric excesses.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of kinetic resolution and enantioselective esterification can be scaled up for industrial applications, providing a feasible route for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly alter the compound’s metabolic stability, activity, and other properties. For instance, the substitution of a fluorine atom for a hydrogen atom at the alpha position in the 2-aryl-2-fluoropropanoic acid structure prevents unwanted epimerization of NSAIDs, maintaining their biologically active chiral forms .

Comparison with Similar Compounds

    Phenylpropanoic Acid: A non-fluorinated analog with similar structural features but different chemical and biological properties.

    2-Fluoroibuprofen: A fluorinated analog of ibuprofen, a widely used NSAID.

    Flurbiprofen: Another fluorinated NSAID with anti-inflammatory and analgesic properties.

Uniqueness: 2-Fluoro-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s metabolic stability and activity, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9FO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)

InChI Key

UQZSHNJGBJJFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.